Isotopic Purity and Mass Shift for Unambiguous LC-MS/MS Quantification
Sulfamidine N1-Glucuronide-d4 incorporates four deuterium atoms on the aromatic ring, providing a mass increase of +4.028 Da relative to the unlabeled metabolite (C₁₈H₂₂N₄O₈S, MW 454.45 g/mol). The isotopic enrichment is specified as ≥95% d4, minimizing isotopic cross-talk and ensuring a clean baseline in MS detection . In contrast, alternative internal standards such as sulfamethazine-d4 (parent drug) or sulfameter N1-glucuronide-d4 exhibit different molecular structures and ionization efficiencies, which can lead to variable response factors and compromised accuracy in metabolite quantification [1].
| Evidence Dimension | Mass shift for MS differentiation |
|---|---|
| Target Compound Data | ≥95% d4 enrichment; Δm/z = +4.028 Da vs. unlabeled metabolite |
| Comparator Or Baseline | Unlabeled Sulfamidine N1-Glucuronide (Δm/z = 0 Da) |
| Quantified Difference | Isotopic purity ensures minimal interference; precise quantitation achievable with SIL-IS |
| Conditions | High-resolution mass spectrometry (HRMS) or triple quadrupole LC-MS/MS |
Why This Matters
High isotopic purity guarantees that the internal standard signal does not interfere with the analyte signal, a prerequisite for meeting FDA/EMA bioanalytical method validation acceptance criteria.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
